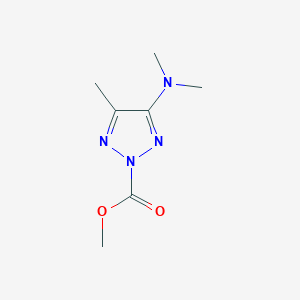
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with methyl 2-azido-3-oxobutanoate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 50°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used as a green solvent.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in esterification and other organic reactions.
Dimethylaminoquinolines: Compounds with similar structural features, used in medicinal chemistry.
Uniqueness
Methyl 4-(dimethylamino)-5-methyl-2H-1,2,3-triazole-2-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
76357-73-8 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
methyl 4-(dimethylamino)-5-methyltriazole-2-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(10(2)3)9-11(8-5)7(12)13-4/h1-4H3 |
Clave InChI |
CELVLAIYHVNXNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1N(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



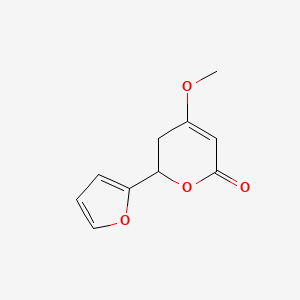

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
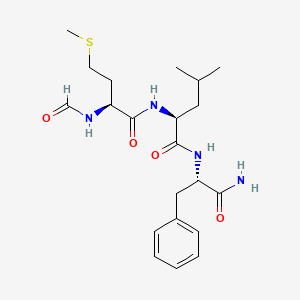
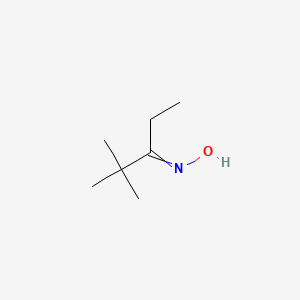
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
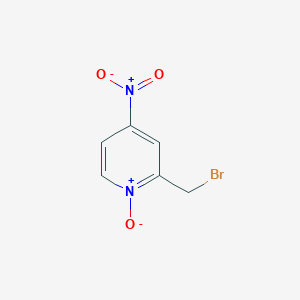
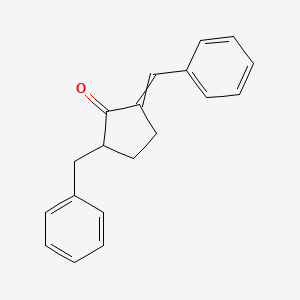
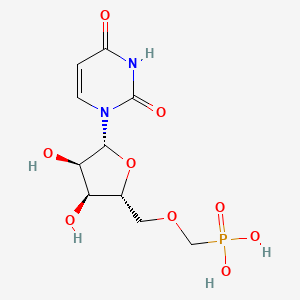

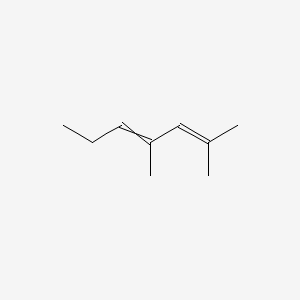
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

